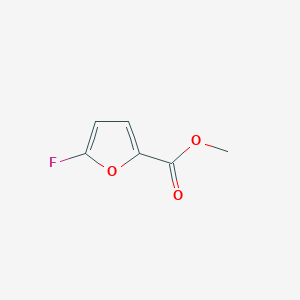

Methyl 5-fluorofuran-2-carboxylate

Description

Methyl 5-fluorofuran-2-carboxylate (CAS: 1792220-70-2) is a fluorinated furan derivative with a methyl ester functional group. Its molecular formula is C₆H₅FO₃, and it belongs to the class of heterocyclic aromatic compounds. This compound is structurally characterized by a furan ring substituted with a fluorine atom at the 5-position and a methyl carboxylate group at the 2-position. Fluorine’s electronegativity and small atomic radius make this compound a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly for modifying reactivity and bioavailability in drug candidates .

Limited direct research on its synthesis is available in the provided evidence, but analogous compounds (e.g., bromo- or nitro-substituted furan carboxylates) are synthesized via Meerwein arylation or esterification reactions, suggesting similar pathways might apply .

Properties

IUPAC Name |

methyl 5-fluorofuran-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FO3/c1-9-6(8)4-2-3-5(7)10-4/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAXALWFTRBWEBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(O1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares Methyl 5-fluorofuran-2-carboxylate with structurally related compounds, focusing on substituents, molecular weight, and applications:

Key Observations :

- Ester Group Variation : Ethyl esters (e.g., Ethyl 5-bromofuran-2-carboxylate) exhibit higher lipophilicity than methyl esters, which may influence solubility in organic solvents .

- Phenoxy Derivatives: Compounds like Methyl 5-((2-chloro-5-methylphenoxy)methyl)furan-2-carboxylate introduce bulky aromatic substituents, altering steric effects and binding affinity in target molecules .

Physicochemical Properties

While specific data for this compound are scarce, comparisons with methyl ester derivatives (Table 3 in ) suggest:

- Boiling Point : Methyl esters of furancarboxylic acids typically range between 180–220°C, influenced by substituent electronegativity.

- Solubility: Fluorine’s electron-withdrawing effect likely enhances solubility in polar aprotic solvents (e.g., DMSO) compared to non-halogenated analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.